molecular formula C17H17BrN2O B11779403 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11779403
M. Wt: 345.2 g/mol
InChI Key: NJJGLYXRQGHMID-UHFFFAOYSA-N
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Description

2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 2-bromoaniline with 5,7-dimethylbenzo[d]oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the reagent used.

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-tumor activities. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline stands out due to its unique combination of the benzoxazole and dimethylaniline moieties.

Properties

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

2-bromo-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H17BrN2O/c1-10-7-11(2)16-14(8-10)19-17(21-16)12-5-6-15(20(3)4)13(18)9-12/h5-9H,1-4H3

InChI Key

NJJGLYXRQGHMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)N(C)C)Br)C

Origin of Product

United States

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